3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Overview
Description
“3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C17H25BO5 . It is also known as “tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate”. This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The linear formula of this compound is C6H4OCOOC(CH3)3C2BO2(CH3)4 . It has a molecular weight of 320.19 .Chemical Reactions Analysis
This compound is often used in the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
This compound has a melting point of 84-88 °C (lit.) .Scientific Research Applications
Organic Synthesis Techniques
A significant application of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is in the synthesis of tert-butyl esters via palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. This process achieves up to 94% yields, demonstrating its efficiency and broad substrate compatibility, including benzenes, pyridines, and quinolines (Xinjian Li et al., 2014). Additionally, it plays a role in the activation of alkenylboronic esters to nucleophilic addition and electrophilic trapping with carbonyl groups, highlighting its versatility in creating complex molecules (E. Fernández & S. González, 2022).
Functional Materials Development
Unexpectedly, simple arylboronic esters have been discovered to exhibit long-lived room-temperature phosphorescence (RTP) in the solid state. Theoretical calculations revealed that phenylboronic acid pinacol ester undergoes an out-of-plane distortion in the excited state, contributing to its phosphorescence. This finding suggests potential applications in developing phosphorescent materials without heavy atoms or carbonyl groups (Yoshiaki Shoji et al., 2017).
Biodegradable Polymers
Oxidation-responsive aliphatic polycarbonates, derived from phenylboronic pinacol ester, represent a promising direction in the development of functional biodegradable polymers. These materials can undergo controlled degradation in the presence of hydrogen peroxide, showcasing their potential in biomedical applications and environmentally friendly materials (Fang-Yi Qiu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids and their derivatives, such as this compound, are known to form reversible covalent bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with various biological targets can lead to changes in the function of these targets .
Action Environment
Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids and their derivatives .
properties
IUPAC Name |
tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAKXEPDVAHKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378794 | |
Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-74-2 | |
Record name | 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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